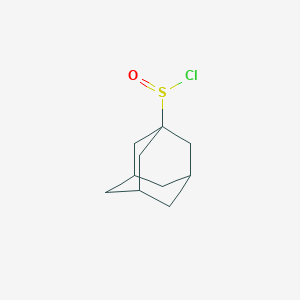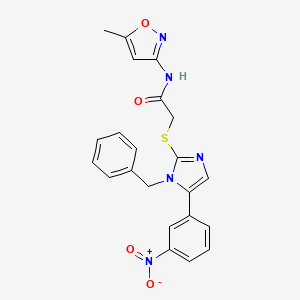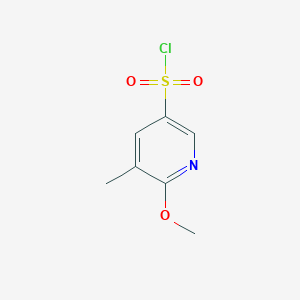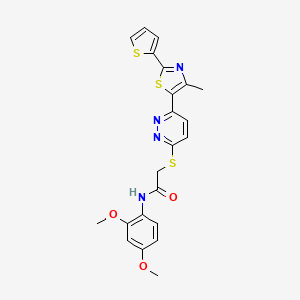
Adamantane-1-sulfinyl Chloride
Descripción general
Descripción
Adamantane-1-sulfinyl Chloride is a synthetic compound with the molecular formula C10H15ClOS . It belongs to the family of sulfonamide compounds. The IUPAC name for this compound is (3s,5s,7s)-adamantane-1-sulfinic chloride .
Molecular Structure Analysis
Adamantane-1-sulfinyl Chloride contains a total of 30 bonds; 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 4 six-membered rings, and 3 eight-membered rings . The InChI Code for this compound is 1S/C10H15ClOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 .Chemical Reactions Analysis
While specific chemical reactions involving Adamantane-1-sulfinyl Chloride are not detailed in the searched resources, it’s known that adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
Adamantane-1-sulfinyl Chloride has a molecular weight of 218.75 . More specific physical and chemical properties are not available in the searched resources.Aplicaciones Científicas De Investigación
- Adamantane-1-sulfinyl Chloride derivatives have attracted attention due to their potential as pharmaceutical agents. Researchers explore their bioactivity, pharmacokinetics, and therapeutic applications. These derivatives may exhibit antimicrobial, antiviral, or anticancer properties .
- The use of adamantane-1-sulfinyl Chloride derivatives as catalysts is an emerging area. Their chiral and Lewis acidic properties make them suitable for asymmetric synthesis and other catalytic reactions. Researchers investigate their efficiency in promoting specific transformations .
- Adamantane-based compounds, including sulfinyl derivatives, contribute to nanomaterials research. Their robust framework and functional groups allow for surface modification, leading to applications in drug delivery, sensors, and nanocomposites .
- Recent studies highlight the impact of adamantane derivatives on biofilm formation by bacteria such as E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus. The membranotropic activity of these derivatives may underlie their antimicrobial effects .
Medicinal Chemistry
Catalysis
Nanomaterials
Biofilm Inhibition
Safety and Hazards
While specific safety and hazard information for Adamantane-1-sulfinyl Chloride is not available, it’s generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling similar compounds. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Direcciones Futuras
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it’s expected that research involving Adamantane-1-sulfinyl Chloride and similar compounds will continue to be a promising area of study.
Propiedades
IUPAC Name |
adamantane-1-sulfinyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZSRFGORFYGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1-sulfinyl Chloride | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)
![2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2388326.png)




![4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde](/img/structure/B2388334.png)





